molecular formula C21H15F6NS2 B12849849 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole

5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole

Cat. No.: B12849849
M. Wt: 459.5 g/mol
InChI Key: CJPPSXWFAKVNAZ-UHFFFAOYSA-N
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Description

5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorinated groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole typically involves multiple steps, starting with the preparation of the core cyclopentene structure, followed by the introduction of the fluorinated groups and the thiophene and thiazole rings. Common reagents used in these reactions include fluorinating agents, thiophene derivatives, and thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure consistency and quality. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophen-2-yl}-1,3-dioxolane
  • 2-{3-[3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl]-5-phenylthiophen-2-yl}-1,3-dioxolane

Uniqueness

What sets 5-(3,3,4,4,5,5-Hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopent-1-en-1-yl)-2,4-dimethylthiazole apart from similar compounds is its specific combination of fluorinated groups and aromatic rings, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

Molecular Formula

C21H15F6NS2

Molecular Weight

459.5 g/mol

IUPAC Name

5-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C21H15F6NS2/c1-10-18(30-12(3)28-10)17-16(19(22,23)21(26,27)20(17,24)25)14-9-15(29-11(14)2)13-7-5-4-6-8-13/h4-9H,1-3H3

InChI Key

CJPPSXWFAKVNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C4=CC=CC=C4)C

Origin of Product

United States

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